GT3 Ganglioside sugar

Golgi trafficking ganglioside biosynthesis subcellular compartmentation

GT3 ganglioside sugar (NeuAcα2-8NeuAcα2-8NeuAcα2-3Galβ1-4Glcβ1-1Cer) is a c-series trisialoglycosphingolipid that serves as the precursor for all higher c-series polysialogangliosides. It is a minor component in most adult tissues but exhibits highly restricted and developmentally regulated expression in the nervous system and certain malignancies.

Molecular Formula C18H32O16
Molecular Weight
Cat. No. B1165363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGT3 Ganglioside sugar
SynonymsNeu5Acα2-8Neu5Acβ2-8Neu5Acα2-3Galβ1-4Glc
Molecular FormulaC18H32O16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GT3 Ganglioside Sugar: C-Series Trisialoglycosphingolipid Procurement and Research Selection Guide


GT3 ganglioside sugar (NeuAcα2-8NeuAcα2-8NeuAcα2-3Galβ1-4Glcβ1-1Cer) is a c-series trisialoglycosphingolipid that serves as the precursor for all higher c-series polysialogangliosides [1]. It is a minor component in most adult tissues but exhibits highly restricted and developmentally regulated expression in the nervous system and certain malignancies [2]. Its biosynthesis is catalyzed by the bifunctional GD3/GT3 synthase (ST8SIA1), which adds a second α-2,8-linked sialic acid to GD3 [1]. Unlike the more abundant a- and b-series gangliosides (e.g., GM3, GD3, GT1b), GT3's unique trisialosyl epitope confers distinct antibody recognition, subcellular synthesis compartmentation, and tissue distribution profiles that are critical for its use as a biomarker and immunotherapeutic target.

Why In-Class Ganglioside Substitution Fails: Evidence-Based Differentiation of GT3 from GM3, GD3, and GT1b


Generic substitution of gangliosides is inappropriate because structurally similar species exhibit profoundly different subcellular synthesis sites, tissue expression specificity, and antibody recognition profiles. GT3 is synthesized in a distinct trans Golgi compartment, unlike its precursors GM3 and GD3 which are made in the cis/medial Golgi [1]. In melanoma, GT3 is a tumor-restricted antigen present in ≥85% of biopsies but largely absent from normal tissues other than brain, while GM3 and GD3 are ubiquitously expressed [2]. Furthermore, monoclonal antibodies such as A2B5 exclusively recognize the trisialosyl epitope of c-series gangliosides (GT3, GQ1c, GP1c) and do not cross-react with GD3 or other a-/b-series gangliosides [3]. These differential features mean that selecting GT3 over its closest analogs is not interchangeable but is driven by specific experimental and therapeutic requirements.

GT3 Ganglioside Sugar: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Subcellular Synthesis Compartmentation: Differential Monensin Sensitivity of GT3 vs. GM3 and GD3 Synthesis

GT3 synthesis occurs in a distinct trans Golgi compartment, separate from the cis/medial Golgi compartments where GM3 and GD3 are synthesized. Treatment with the sodium ionophore monensin (1 µM) revealed starkly differential effects: GT3 synthesis was inhibited by >90%, while GD3 synthesis was inhibited by only ~30-70%, and radioactive GM3 accumulated threefold [1]. This demonstrates that GT3 production is spatially and mechanistically segregated from its precursors, meaning that cellular trafficking perturbations will differentially impact c-series versus a-/b-series ganglioside levels.

Golgi trafficking ganglioside biosynthesis subcellular compartmentation

Tumor-Restricted Expression: GT3 Detection Frequency in Melanoma vs. Normal Tissue Compared to Ubiquitous GM3 and GD3

Quantitative immune HPTLC analysis of 20 human malignant melanomas and 5 normal tissues (muscle, spleen, kidney, liver, brain) demonstrated that GT3 was detected in at least 17 of 20 melanomas (≥85%), but its distribution among normal tissues was largely restricted to brain [1]. In contrast, GM3 and GD3 were present in all 20 melanomas and all 5 normal tissues examined, indicating ubiquitous expression. The total expression of melanoma-restricted gangliosides (GM2, GD2, GT3, 9-O-Ac-GD3) ranged from 2.4 to 102.5 µg/g tissue, representing 8×10⁶ to 3×10⁸ molecules per cell [1].

melanoma biomarker tumor-associated antigen ganglioside expression

Antibody Epitope Specificity: A2B5 Monoclonal Antibody Exclusively Recognizes C-Series Trisialosyl Motif, Not GD3 or Other Gangliosides

The monoclonal antibody A2B5, widely used as a neural and glial progenitor marker, binds specifically to c-series gangliosides (GT3, GQ1c, GP1c) but shows no reactivity with GD3, GM3, GT1b, or other a-/b-series gangliosides [1]. Structural characterization confirmed that A2B5 recognizes the trisialosyl residue (NeuAcα2-8NeuAcα2-8NeuAcα2-3-) as its minimal epitope, which is absent in disialo- and monosialogangliosides [1]. This absolute specificity means that A2B5 immunoreactivity in biological samples is exclusively attributable to c-series gangliosides, with GT3 being the principal A2B5-reactive species in O2A lineage cells [2].

monoclonal antibody specificity c-series ganglioside epitope mapping

Tissue-Specific Abundance: GT3 Constitutes 40% of Trisialogangliosides in Human Lung vs. 13 mol% in Hog Kidney Cortex

The relative abundance of GT3 among trisialogangliosides is highly tissue-dependent. In human adult lung, GT3 constitutes 40% of total trisialogangliosides, corresponding to an absolute concentration of 0.2 nmol/g wet tissue [1]. In contrast, GT3 isolated from hog kidney cortex represents only 13 mol% of total gangliosides, with a yield of 6.8 nmol/g tissue [2]. This ~2-fold difference in proportional representation (40% in lung vs. 13% in kidney) and the ~34-fold difference in absolute concentration (6.8 vs. 0.2 nmol/g) underscore that GT3 is a major trisialo species in some tissues but a minor component in others.

tissue-specific ganglioside composition quantitative lipidomics GT3 tissue distribution

Developmental Expression Trajectory: GT3 Peaks at Embryonic Day 10, Preceding Other C-Series Gangliosides by 2-4 Days in Chick Brain

Quantitative developmental profiling of c-series gangliosides in chick optic lobes revealed that GT3 reaches its maximum concentration at embryonic day 10 (E10) and gradually declines thereafter, while the higher c-series species GT1c, GQ1c, and GP1c peak later at days E12-14 [1]. Very small amounts of GT3, GT1c, and GQ1c persist in adult chick brain, but GT3 is the dominant c-series species during early neurogenesis [1]. This temporal separation establishes GT3 as the earliest c-series marker of neural development.

neurodevelopment stage-specific antigen C-series ganglioside ontogeny

GT3 Ganglioside Sugar: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Melanoma Polyvalent Vaccine Development and Tumor Biomarker Quantification

GT3's detection in ≥85% of melanomas and its restriction to brain among normal tissues [1] make it an essential component of polyvalent anti-melanoma vaccine formulations alongside GM2, GD2, and 9-O-Ac-GD3. The demonstrated expression range of 2.4-102.5 µg/g in tumor tissue [1] provides a quantitative benchmark for antigen loading and immune monitoring assays.

A2B5-Based Neural Progenitor Cell Identification and Sorting

The exclusive recognition of the c-series trisialosyl epitope by A2B5, with no cross-reactivity to GD3 or other gangliosides [2], positions GT3 as the definitive positive control and calibration standard for A2B5-immunoreactive cell sorting in neural stem cell and oligodendrocyte progenitor research.

Golgi Trafficking and Ganglioside Compartmentation Studies

The differential monensin sensitivity of GT3 synthesis (>90% inhibition) compared to GD3 (30-70% inhibition) and GM3 (3-fold accumulation) [3] provides a robust experimental paradigm for dissecting trans Golgi vs. cis/medial Golgi trafficking pathways, with GT3 serving as a specific trans Golgi output marker.

Early Neurogenesis Temporal Staging in Developmental Biology

GT3's peak expression at embryonic day 10, preceding GT1c, GQ1c, and GP1c by 2-4 days in chick brain [4], establishes it as the earliest c-series marker for staging early neurogenesis, enabling precise temporal dissection of neural differentiation protocols.

Quote Request

Request a Quote for GT3 Ganglioside sugar

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.